4-Methylpyridine;hydrobromide
Description
4-Methylpyridine hydrobromide (C₆H₈N⁺·Br⁻) is the hydrobromide salt of 4-methylpyridine, formed by protonation of the pyridine nitrogen and association with a bromide counterion. It is a white to yellowish crystalline solid with applications in organic synthesis, coordination chemistry, and materials science. Key properties include:
- Molecular Formula: C₆H₈NBr
- Molecular Weight: 174.04 g/mol (calculated for C₆H₈N⁺·Br⁻).
- Structural Features: The methyl group at the 4-position of the pyridine ring influences electronic and steric properties, enhancing acidity compared to 2-methylpyridine .
In crystal structures, 4-methylpyridinium bromide forms hydrogen bonds between the protonated nitrogen and bromide ion, with additional C–H···Br interactions stabilizing the lattice. Notably, its crystal packing differs from chloride analogs, reflecting bromide’s larger ionic radius .
Properties
CAS No. |
32353-66-5 |
|---|---|
Molecular Formula |
C6H8BrN |
Molecular Weight |
174.04 g/mol |
IUPAC Name |
4-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H |
InChI Key |
RYMDMIBBEDILAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC=C1.Br |
Origin of Product |
United States |
Preparation Methods
Direct Quaternization of 4-Methylpyridine with Hydrobromic Acid
The most straightforward method involves the direct reaction of 4-methylpyridine with hydrobromic acid (HBr). This acid-base reaction protonates the nitrogen atom of the pyridine ring, forming the corresponding hydrobromide salt.
Procedure :
- Reaction Setup : 4-Methylpyridine is dissolved in anhydrous ethanol or diethyl ether.
- Acid Addition : A stoichiometric amount of concentrated HBr (48% w/w) is added dropwise under ice-cooling to control exothermicity.
- Crystallization : The mixture is stirred at room temperature for 2–4 hours, after which the solvent is removed under reduced pressure. The residual solid is recrystallized from ethanol or acetone to yield white crystalline 4-methylpyridine hydrobromide.
Key Data :
- Yield : 85–92%.
- Purity : >98% (confirmed by ¹H NMR and elemental analysis).
- Reaction Time : 3–5 hours.
This method is favored for its simplicity and scalability, though it requires careful handling of HBr due to its corrosive nature.
Bromination of 4-Methylpyridine Using HBr and Bromine
Electrophilic bromination of 4-methylpyridine offers an alternative route, particularly when targeting derivatives with additional bromine substituents.
Procedure :
- Bromination : 4-Methylpyridine is treated with liquid bromine (Br₂) in the presence of HBr as a catalyst.
- Temperature Control : The reaction is conducted at −5°C to 0°C to minimize side reactions.
- Workup : Excess bromine is quenched with sodium thiosulfate, and the product is extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
Key Data :
- Yield : 90–95%.
- Side Products : <5% 3-bromo-4-methylpyridine (due to ring activation).
- Conditions : Molar ratio of 4-methylpyridine:Br₂:HBr = 1:1.2:0.5.
This method is suitable for producing brominated analogs but requires stringent temperature control to avoid over-bromination.
Diazotization and Bromination of 4-Amino-methylpyridine
For synthesizing 4-methylpyridine hydrobromide from amino precursors, diazotization followed by bromination is employed.
Procedure :
- Diazotization : 4-Amino-4-methylpyridine is treated with sodium nitrite (NaNO₂) in HBr at −5°C to form a diazonium salt.
- Bromination : The diazonium intermediate is decomposed in situ, releasing nitrogen gas and forming the hydrobromide salt.
- Neutralization : The pH is adjusted to 9–10 using NaOH, and the product is extracted into ethyl acetate.
Key Data :
This route is advantageous for introducing bromine at specific positions but involves multi-step synthesis.
Ionic Liquid Synthesis Approaches
4-Methylpyridine hydrobromide serves as a precursor for ionic liquids. Modern methods optimize solvent-free conditions for industrial applications.
Procedure :
- Solvent-Free Quaternization : 4-Methylpyridine and HBr are heated at 90–100°C in a sealed reactor.
- Pressure Management : Excess HBr is removed via azeotropic distillation with water.
- Product Isolation : The resulting aqueous concentrate (70–85% w/w) is dried under vacuum.
Key Data :
- Yield : 95–97%.
- Purity : 99% (by argentometric titration).
- Scale-Up : Demonstrated at pilot-plant scale (100 kg batches).
This method is preferred for large-scale production due to reduced solvent use and high efficiency.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct Quaternization | 85–92 | >98 | 3–5 | Simplicity, scalability |
| Bromination with HBr/Br₂ | 90–95 | 95–98 | 4–6 | Versatility for brominated analogs |
| Diazotization | 80–88 | 90–95 | 6–8 | Position-specific bromination |
| Ionic Liquid Synthesis | 95–97 | 99 | 2–4 | Industrial scalability |
Reaction Mechanisms and Optimization
- Direct Quaternization : Proceeds via proton transfer from HBr to the pyridine nitrogen, forming a stable salt.
- Electrophilic Bromination : Bromine attacks the electron-rich pyridine ring, facilitated by HBr’s catalytic role in generating Br⁺.
- Diazotization : The amino group is converted to a diazonium ion, which undergoes Sandmeyer-type bromination.
Optimization Strategies :
- Catalysts : CuSO₄ improves yields in diazotization.
- Solvent Selection : Ethanol minimizes side reactions in direct quaternization.
- Temperature : Sub-zero conditions suppress polybromination.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes:
- Safety : Handling HBr in corrosion-resistant reactors (e.g., Hastelloy or glass-lined steel).
- Cost-Efficiency : Solvent-free methods reduce waste and processing costs.
- Quality Control : In-line FTIR monitoring ensures consistent product purity.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Pyridine N-Oxides: Formed through oxidation reactions.
Methylpyridines: Formed through reduction reactions.
Scientific Research Applications
4-Methylpyridine;hydrobromide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methylpyridine;hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the synthesis of various derivatives and intermediates .
Comparison with Similar Compounds
Positional Isomers: 2-Methylpyridine vs. 4-Methylpyridine Hydrobromide
The position of the methyl group significantly impacts acidity and reactivity:
- Acidity : 4-Methylpyridine is a stronger carbon acid than 2-methylpyridine. Experimental studies using amide ion exchange demonstrated that the conjugate base of 4-methylpyridine forms preferentially, confirming its higher acidity .
- Applications : 4-Methylpyridine derivatives are preferred in coordination chemistry (e.g., cadmium(II) halide complexes) due to their ability to form stable metal-organic frameworks .
Table 1: Comparison of Methylpyridine Isomers
| Property | 4-Methylpyridine Hydrobromide | 2-Methylpyridine Hydrobromide |
|---|---|---|
| Acidity (Relative) | Stronger acid | Weaker acid |
| Crystal Packing | Non-isostructural with Cl⁻ | Not reported |
| Coordination Chemistry | Forms elastic CdBr₂ complexes | Less studied |
Halide Counterion Variations
Replacing bromide with chloride or iodide alters physical and chemical properties:
- Mechanical Properties : In cadmium(II) complexes, bromide ligands ([CdBr₂(4-methylpyridine)₂]ₙ) yield plastic materials, whereas chloride analogs are elastic, and iodide versions are brittle .
Table 2: Halide-Dependent Properties in Cadmium Complexes
| Compound | Halide (X) | Mechanical Response |
|---|---|---|
| [CdCl₂(4-methylpyridine)₂]ₙ | Cl⁻ | Elastic |
| [CdBr₂(4-methylpyridine)₂]ₙ | Br⁻ | Plastic |
| [CdI₂(4-methylpyridine)₂]ₙ | I⁻ | Brittle |
Quaternary Ammonium Derivatives
Quaternary salts of 4-methylpyridine, such as [C44MPy]Br (1-n-butyl-4-methylpyridinium bromide), are studied for bromine sequestration in hydrogen-bromine redox flow batteries. Increasing alkyl chain length enhances hydrophobicity and electrolyte stability .
Table 3: Quaternary Ammonium Salts of 4-Methylpyridine
| Compound | Alkyl Chain | Application |
|---|---|---|
| [H4MPy]Br | None | Baseline for comparison |
| [C24MPy]Br | Ethyl | High-energy density electrolytes |
| [C44MPy]Br | n-Butyl | Improved bromine sequestration |
Brominated Structural Analogs
Compounds like 4-(bromomethyl)pyridine hydrobromide (C₆H₇Br₂N) and 2-(bromomethyl)-4-methylpyridine hydrobromide (C₇H₈BrN) differ in reactivity:
- Synthesis : 2-(Bromomethyl)-4-methylpyridine hydrobromide is synthesized via lithiation and bromination, with applications in ligand preparation for ruthenium complexes .
- Hazards : Brominated derivatives often require stringent safety measures due to respiratory and dermal toxicity .
Table 4: Brominated Methylpyridine Derivatives
| Compound | Molecular Formula | Key Application |
|---|---|---|
| 4-Methylpyridine hydrobromide | C₆H₈NBr | Coordination chemistry |
| 4-(Bromomethyl)pyridine hydrobromide | C₆H₇Br₂N | Organic synthesis intermediates |
| 2-(Bromomethyl)-4-methylpyridine HBr | C₇H₈BrN | Ligand synthesis |
Q & A
Q. What are the established synthesis routes for 4-methylpyridine hydrobromide, and how can purity be optimized?
4-Methylpyridine hydrobromide is typically synthesized via bromination of 4-methylpyridine derivatives. For example, bromination of (4-methylbenzoyl)propionamide yields intermediates like 3-bromo derivatives, which undergo cyclization with amines to form pyridine-based compounds . Catalytic methods, such as Pd/C-mediated coupling of 4-methylpyridine to synthesize bipyridine derivatives, are also effective . To optimize purity:
Q. What spectroscopic techniques are most effective for characterizing 4-methylpyridine hydrobromide?
Key techniques include:
- Infrared (IR) Spectroscopy : Identify C=C stretching (ν~1600 cm) and C–H out-of-plane bending (δ~800 cm) modes .
- Variable-Temperature IR (TD-IR) : Assess thermal stability (e.g., stable up to 523 K) by monitoring structural changes under heating .
- X-ray Crystallography : Resolve protonation sites (e.g., N-protonation in hydrobromide salts) and hydrogen-bonding networks .
- NMR : Confirm substitution patterns (e.g., methyl group at C4) and monitor reaction progress .
Q. How does the acidity of 4-methylpyridine compare to its isomers, and what experimental methods validate this?
4-Methylpyridine is a stronger carbon acid than 2-methylpyridine. Experimental validation involves:
- Competitive Deprotonation : Mixing 2- and 4-methylpyridine with a limited amide ion source; analysis at -40°C shows preferential formation of the 4-methylpyridine conjugate base .
- pKa Measurements : Use potentiometric titration or UV-Vis spectroscopy to compare acid dissociation constants.
Advanced Research Questions
Q. How can computational modeling clarify the protonation behavior and hydrogen-bonding patterns in 4-methylpyridine hydrobromide salts?
- Density Functional Theory (DFT) : Calculate charge distribution to predict preferred protonation sites (e.g., pyridinic nitrogen vs. methyl group) .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in crystal structures and compare with X-ray data .
- Thermodynamic Analysis : Predict thermal stability by modeling bond dissociation energies, corroborating TD-IR data .
Q. What catalytic mechanisms explain the role of Pd/C in synthesizing bipyridine derivatives from 4-methylpyridine?
Pd/C facilitates reductive coupling via:
- Oxidative Addition : Pd(0) inserts into C–Br bonds of brominated intermediates.
- Transmetallation : Transfer of organic groups between Pd centers.
- Reductive Elimination : Formation of C–C bonds (e.g., 4,4'-dimethyl-2,2'-bipyridine) .
Experimental validation includes kinetic studies (GC-MS monitoring) and isotopic labeling to trace reaction pathways.
Q. How can conflicting data on bioactivity (e.g., antileishmanial vs. cytotoxic effects) be resolved in studies of 4-methylpyridine derivatives?
- Dose-Response Analysis : Establish EC and IC values to differentiate therapeutic vs. toxic thresholds .
- Structural Modifications : Compare bioactivity of 4-methylpyridine hydrobromide with analogs (e.g., chloro- or amino-substituted derivatives) .
- In Silico Screening : Use molecular docking to predict target interactions (e.g., enzyme inhibition) and prioritize experimental testing .
Q. What strategies are recommended for analyzing thermal decomposition products of 4-methylpyridine hydrobromide?
Q. How do hydrogen-bonding interactions in hydrobromide salts influence their crystallographic packing and solubility?
- Single-Crystal X-ray Diffraction : Map intermolecular H-bonds (e.g., N–H···Br) and π-π stacking .
- Solubility Tests : Compare solubility in polar (water, DMSO) vs. nonpolar solvents (hexane) to correlate with H-bond density.
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., Br···H contacts) using crystallographic data .
Methodological Guidance
Q. What steps ensure reproducibility in synthesizing 4-methylpyridine hydrobromide derivatives?
Q. How should researchers address discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
